Cas no 1060810-02-7 (5-chloro-2-methylpyridine-4-carbaldehyde)

5-Chloro-2-methylpyridine-4-carbaldehyde is a versatile heterocyclic aldehyde used as a key intermediate in organic synthesis and pharmaceutical applications. Its structure, featuring both chloro and methyl substituents on the pyridine ring, enhances reactivity and selectivity in nucleophilic addition and condensation reactions. The aldehyde functional group allows for further derivatization, making it valuable in the synthesis of complex molecules, including agrochemicals and active pharmaceutical ingredients (APIs). The compound's stability and well-defined reactivity profile ensure consistent performance in multi-step synthetic routes. Its high purity and compatibility with various reaction conditions make it a reliable choice for research and industrial-scale applications.
5-chloro-2-methylpyridine-4-carbaldehyde structure
1060810-02-7 structure
商品名:5-chloro-2-methylpyridine-4-carbaldehyde
CAS番号:1060810-02-7
MF:C7H6ClNO
メガワット:155.581640720367
CID:2618858
PubChem ID:72212285

5-chloro-2-methylpyridine-4-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 5-CHLORO-2-METHYLISONICOTINALDEHYDE
    • 5-CHLORO-2-METHYL-PYRIDINE-4-CARBALDEHYDE
    • AB68146
    • 5-chloro-2-methylpyridine-4-carbaldehyde
    • CS-0440422
    • 1060810-02-7
    • DB-155158
    • G14865
    • DTXSID301264688
    • 5-Chloro-2-methyl-4-pyridinecarboxaldehyde
    • インチ: 1S/C7H6ClNO/c1-5-2-6(4-10)7(8)3-9-5/h2-4H,1H3
    • InChIKey: ZFJZDMXWBACYJF-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CN=C(C)C=C1C=O

計算された属性

  • せいみつぶんしりょう: 155.0137915g/mol
  • どういたいしつりょう: 155.0137915g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 129
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 30
  • 疎水性パラメータ計算基準値(XlogP): 1.3

5-chloro-2-methylpyridine-4-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ3541-500MG
5-chloro-2-methylpyridine-4-carbaldehyde
1060810-02-7 95%
500MG
¥ 3,029.00 2023-03-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ3541-5g
5-chloro-2-methylpyridine-4-carbaldehyde
1060810-02-7 95%
5g
¥13623.0 2024-04-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ3541-100mg
5-chloro-2-methylpyridine-4-carbaldehyde
1060810-02-7 95%
100mg
¥1135.0 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1511089-500mg
5-Chloro-2-methylisonicotinaldehyde
1060810-02-7 98%
500mg
¥5445.00 2024-08-09
Ambeed
A748604-250mg
5-Chloro-2-methylisonicotinaldehyde
1060810-02-7 98%
250mg
$286.0 2024-04-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ3541-250.0mg
5-chloro-2-methylpyridine-4-carbaldehyde
1060810-02-7 95%
250.0mg
¥1821.0000 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ3541-100.0mg
5-chloro-2-methylpyridine-4-carbaldehyde
1060810-02-7 95%
100.0mg
¥1135.0000 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ3541-5G
5-chloro-2-methylpyridine-4-carbaldehyde
1060810-02-7 95%
5g
¥ 13,622.00 2023-03-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ3541-10G
5-chloro-2-methylpyridine-4-carbaldehyde
1060810-02-7 95%
10g
¥ 22,704.00 2023-03-16
Ambeed
A748604-1g
5-Chloro-2-methylisonicotinaldehyde
1060810-02-7 98%
1g
$772.0 2024-04-26

5-chloro-2-methylpyridine-4-carbaldehyde 関連文献

5-chloro-2-methylpyridine-4-carbaldehydeに関する追加情報

Professional Introduction to 5-chloro-2-methylpyridine-4-carbaldehyde (CAS No. 1060810-02-7)

5-chloro-2-methylpyridine-4-carbaldehyde is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1060810-02-7, has garnered considerable attention due to its potential applications in the synthesis of various bioactive molecules. The presence of both chloro and aldehyde functional groups makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

The compound's molecular structure consists of a pyridine ring substituted with a methyl group at the 2-position and a chloro group at the 5-position, with an aldehyde group at the 4-position. This specific arrangement contributes to its reactivity and makes it a valuable building block for further chemical modifications. The pyridine core is known for its stability and ability to interact with biological systems, which is a critical factor in drug design.

In recent years, 5-chloro-2-methylpyridine-4-carbaldehyde has been extensively studied for its role in the synthesis of heterocyclic compounds. Heterocycles are essential components in many pharmaceuticals due to their ability to mimic natural biological structures and interact with biological targets. The aldehyde functionality allows for further derivatization through condensation reactions, leading to the formation of complex molecules such as Schiff bases, which have shown promise in various therapeutic applications.

One of the most notable applications of 5-chloro-2-methylpyridine-4-carbaldehyde is in the development of novel antiviral agents. Recent studies have highlighted its utility in synthesizing compounds that exhibit inhibitory effects against viral enzymes. For instance, researchers have utilized this compound to develop inhibitors targeting the protease enzymes involved in viral replication. The chloro and aldehyde groups provide reactive sites that can be modified to enhance binding affinity to viral targets, making this compound a valuable tool in antiviral drug discovery.

The compound's potential extends beyond antiviral applications. It has also been explored in the synthesis of anticancer agents. The pyridine ring's ability to interact with DNA and enzymes has been leveraged to develop molecules that can inhibit tumor growth. Specifically, derivatives of 5-chloro-2-methylpyridine-4-carbaldehyde have been shown to interfere with key enzymes involved in cell proliferation and apoptosis. These findings underscore the importance of this compound as a precursor in oncology research.

In addition to its pharmaceutical applications, 5-chloro-2-methylpyridine-4-carbaldehyde has found utility in agrochemical research. Its structural features make it a suitable candidate for developing novel pesticides and herbicides. Researchers have synthesized derivatives of this compound that exhibit herbicidal activity by inhibiting essential plant enzymes. This application is particularly relevant in the context of sustainable agriculture, where there is a growing demand for environmentally friendly solutions.

The synthesis of 5-chloro-2-methylpyridine-4-carbaldehyde involves multi-step organic reactions that highlight its synthetic versatility. Common synthetic routes include chlorination of 2-methylpyridine followed by formylation at the 4-position. These reactions can be optimized for high yield and purity, making it accessible for industrial-scale production. The efficiency of these synthetic pathways underscores the compound's importance as an intermediate in various chemical processes.

The safety profile of 5-chloro-2-methylpyridine-4-carbaldehyde is another critical aspect that has been thoroughly evaluated. While it is not classified as a hazardous material under standard regulations, proper handling procedures must be followed to ensure safety during storage and transportation. Its stability under various conditions has been well-documented, which is essential for maintaining its integrity during laboratory experiments and industrial applications.

The future prospects of 5-chloro-2-methylpyridine-4-carbaldehyde are promising, with ongoing research exploring new derivatives and applications. Advances in computational chemistry and artificial intelligence are expected to accelerate the discovery of novel compounds derived from this scaffold. These technologies can predict molecular properties and optimize synthetic routes, thereby enhancing the efficiency of drug discovery programs.

In conclusion, 5-chloro-2-methylpyridine-4-carbaldehyde, identified by CAS number 1060810-02-7, is a versatile compound with significant potential in pharmaceuticals, agrochemicals, and other chemical industries. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules, including antiviral and anticancer agents. As research continues to uncover new applications and synthetic methodologies, this compound will remain a cornerstone in chemical innovation.

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